Solvent Red 135

Overview

Description

Solvent Red 135, also known as Macrolex Red EG, is an amino ketone bright red powder . It is insoluble in water under normal conditions but soluble in chloroform, ethanol, organic solvent, and acetone . It is primarily used for coloring ABS resin, polystyrene, acetate, polymethyl methacrylate, and polyvinyl chloride (PVC) .

Synthesis Analysis

The synthesis of Solvent Red 135 involves the condensation of tetrachlorophthalic anhydride and 1,8-diaminonaphthalene . The process combines the advantages of good product quality of a solvent method and low cost of an aqueous phase method .

Molecular Structure Analysis

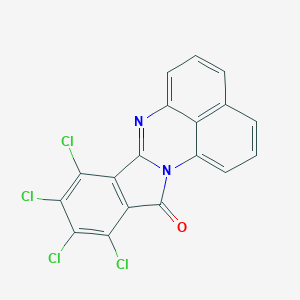

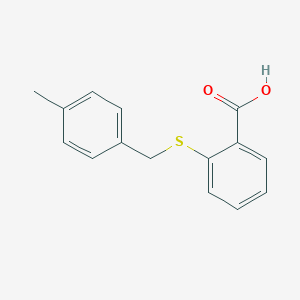

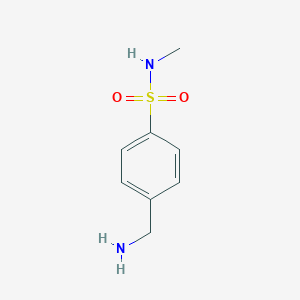

The molecular formula of Solvent Red 135 is C18H6Cl4N2O . Its molecular weight is 408.1 g/mol . The IUPAC name is 5,6,7,8-tetrachloro-2,11-diazapentacyclo [10.7.1.0 2,10 .0 4,9 .0 16,20 ]icosa-1 (19),4 (9),5,7,10,12,14,16 (20),17-nonaen-3-one .

Chemical Reactions Analysis

Solvent Red 135 is a pyrene ketone solvent dye . It is mainly used for the coloring of polyester and polyester fiber puree . It has good heat resistance and light fastness, good migration resistance, and high tinting strength .

Physical And Chemical Properties Analysis

Solvent Red 135 appears as a yellowish-red powder . It has a density of 1.74 g/cm3 . The melting point is 318°C . It exhibits good light fastness in PS and heat resistance in PS up to 300°C . It is insoluble in water at 80°C .

Scientific Research Applications

Coloring Agent in Plastics

Solvent Red 135 is widely used as a coloring agent in various types of plastics. It is particularly used in polystyrene, polymethyl methacrylate (PMMA), and acrylonitrile butadiene styrene (ABS) resins .

Dye for Polyester Fibers

This compound is also used in the coloring of polyester fibers. It is used in the protoplasmic coloring of terylene fibers .

Coloring Agent in PVC

Solvent Red 135 is used in coloring polyvinyl chloride (PVC). It provides a bright red color to PVC products .

Dye in Polycarbonate (PC)

It is used as a dye in polycarbonate (PC) materials. PC is a type of plastic used in a variety of products, from eyewear to electronic components .

Coloring Agent in Polyamide (PA6)

Solvent Red 135 is used as a coloring agent in Polyamide 6 (PA6), commonly known as Nylon 6 .

Dye in Polyethylene Terephthalate (PET)

This compound is also used as a dye in Polyethylene Terephthalate (PET). PET is a type of plastic commonly used in packaging and beverage bottles .

HPLC Analysis

Solvent Red 135 can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions .

Chemical Engineering Research

There is ongoing research in the field of chemical engineering to improve the production process of Solvent Red 135 .

Mechanism of Action

Target of Action

Solvent Red 135 is primarily used as a dye in various applications. It is used for coloring a variety of resins such as polystyrene, polymethyl methacrylate, plastic, PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PA6, PET . It is also used in coloring of terylene fibre’s protoplasm . The primary targets of this compound are therefore these materials, where it imparts a yellowish-red color .

Result of Action

The primary result of Solvent Red 135’s action is the imparting of a yellowish-red color to the materials it is used to dye .

Action Environment

The efficacy and stability of Solvent Red 135 as a dye can be influenced by various environmental factors. For instance, it has excellent light fastness and very high thermal stability . It is soluble in most aromatic hydrocarbons . It is also noted for its resistance to sunlight (light fastness of 8) and heat (heat resistance up to 300°C in PS) .

Safety and Hazards

In terms of safety and hazards, it is advised to avoid breathing mist, gas, or vapors of Solvent Red 135 . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name |

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZVRROHBDDCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041260 | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Solvent Red 135 | |

CAS RN |

20749-68-2 | |

| Record name | Solvent Red 135 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20749-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TEX4842R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common impurities found in Solvent Red 135 and how are they analyzed?

A1: Hexachlorobenzene (HCB) is a significant impurity found in Solvent Red 135. [] This impurity can be effectively quantified using a solvent extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis with selected ion monitoring mode. This method boasts a low detection limit of 0.05 mg/kg and a relative standard deviation of 3.3%, making it suitable for accurately determining HCB levels in Solvent Red 135. []

Q2: Can you describe a method for synthesizing Solvent Red 135 and highlight its advantages?

A2: Solvent Red 135 is synthesized through a condensation reaction between tetrachlorophthalic anhydride and 1,8-naphthylenediamine. [] A recently developed method uses a mixture of aqueous hydrochloric acid, a polar organic solvent, and a non-ionic surfactant catalyst to facilitate the reaction. [] This approach combines the advantages of solvent-based methods (high product quality) with the cost-effectiveness of aqueous phase reactions. [] The use of a specific ratio of reactants and controlled reaction conditions contribute to the efficiency of this synthesis method. []

Q3: How is the waste generated during the Solvent Red 135 production process managed?

A3: The production of Solvent Red 135 generates wastewater containing hydrochloric acid, ethyl alcohol, residual catalysts, and unreacted starting materials like tetrachlorophthalic acid and 1,8-diaminonaphthalene hydrochloride. [] A multi-step treatment process involves cooling the waste fluid to precipitate out the tetrachlorophthalic acid and 1,8-diaminonaphthalene hydrochloride, followed by filtration. [] The filtered liquid undergoes decolorization using activated carbon, rendering it suitable for further applications. [] Importantly, the precipitated tetrachlorophthalic acid and 1,8-diaminonaphthalene hydrochloride are recovered and treated for recycling back into the Solvent Red 135 production process. [] This approach significantly minimizes waste and promotes resource efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)